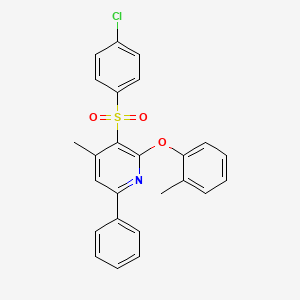
4-Chlorophenyl 4-methyl-2-(2-methylphenoxy)-6-phenyl-3-pyridinyl sulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-Chlorophenyl 4-methyl-2-(2-methylphenoxy)-6-phenyl-3-pyridinyl sulfone” is a complex organic molecule. It contains several functional groups and structural features, including a chlorophenyl group, a methylphenoxy group, a phenyl group, and a pyridinyl sulfone group. These groups could potentially confer a variety of chemical properties and reactivities to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the sulfone group could potentially participate in oxidation-reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. These could include properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用
Sulfonation and Sulfation Reactions
The compound has been studied in the context of sulfonation reactions. Specifically, the sulfonation of methyl phenyl sulfate with concentrated aqueous sulfuric acid was observed to yield sulfonic acids. These reactions are significant in understanding the chemical behavior and potential applications of the compound in various industrial processes, such as the production of dyes, detergents, and surfactants (Wit & Cerfontain, 2010).
Polymer Applications
The compound's derivatives have been used in the synthesis of aromatic poly(ether ketone)s, highlighting its potential in the development of high-performance polymers. These polymers exhibit high glass transition temperatures, thermal stability, and flame-retardant properties, making them suitable for advanced engineering applications (Zhang et al., 2020).
Synthesis of Arylsulfonyl Derivatives
The compound has been involved in the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols. This process allows for the creation of pyrrolidine-1-sulfonylarene derivatives, which are valuable in the development of various pharmaceuticals and complex organic molecules (Smolobochkin et al., 2017).
Dye Synthesis and Leather Application
Research has been conducted on synthesizing new acid dyes from the compound and its derivatives for leather applications. These dyes, when applied to crust leather, exhibited desirable dyeing properties and enhanced fastness when complexed with metals. This showcases the compound's relevance in textile and leather industries (Hussain et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-4-methyl-2-(2-methylphenoxy)-6-phenylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO3S/c1-17-8-6-7-11-23(17)30-25-24(31(28,29)21-14-12-20(26)13-15-21)18(2)16-22(27-25)19-9-4-3-5-10-19/h3-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEPORGMKAOKIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C(=CC(=N2)C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
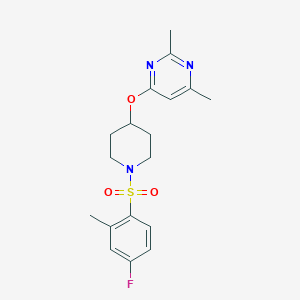
![1-((4-bromobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2631145.png)
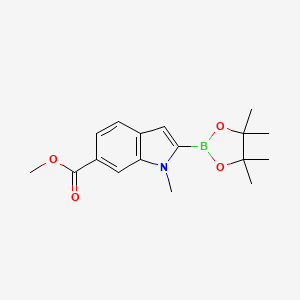
![3-[[5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]sulfonyl]pyridine-2-carbonitrile](/img/structure/B2631147.png)
![1-cyclopropyl-4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B2631151.png)
![7-(2-(benzyloxy)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2631155.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide](/img/structure/B2631156.png)
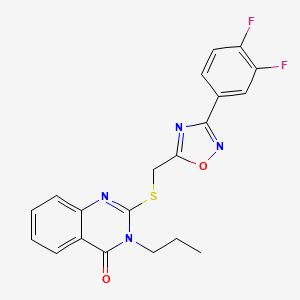
![4-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2631160.png)
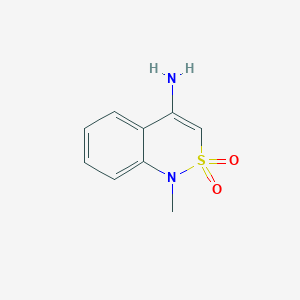
![1-(ethanesulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B2631163.png)
![1-[2-(2-methoxyphenyl)ethyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2631164.png)
![N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2631165.png)

